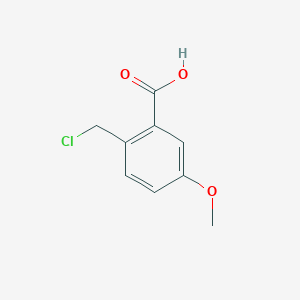

2-(Chloromethyl)-5-methoxybenzoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

2-(chloromethyl)-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-13-7-3-2-6(5-10)8(4-7)9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKZMXRROHTGOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101284896 | |

| Record name | 2-(Chloromethyl)-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263286-06-1 | |

| Record name | 2-(Chloromethyl)-5-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263286-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-(Chloromethyl)-5-methoxybenzoic acid chemical structure and properties

2-(Chloromethyl)-5-methoxybenzoic acid is a highly reactive, transient chemical intermediate primarily utilized in the synthesis of 6-methoxyphthalide (CAS 4741-63-3). In the pharmaceutical industry, this scaffold serves as a critical building block for phthalideisoquinoline alkaloids (e.g., Noscapine ) and various bioactive benzofuran derivatives.

Due to the rapid intramolecular cyclization of the chloromethyl and carboxylic acid groups, the compound exists in equilibrium with, or spontaneously converts to, its lactone form, 6-methoxyphthalide. This guide addresses the properties, synthesis, and applications of both the open-chain acid and its stable phthalide equivalent.

Chemical Identity & Structural Analysis

The compound is characterized by a 1,2,5-trisubstituted benzene ring. The ortho positioning of the chloromethyl (-CH₂Cl) and carboxylic acid (-COOH) groups creates a high propensity for lactonization.

| Feature | Open-Chain Form | Stable Lactone Form |

| Systematic Name | 2-(Chloromethyl)-5-methoxybenzoic acid | 6-Methoxyisobenzofuran-1(3H)-one |

| Common Name | 2-Chloromethyl-m-anisic acid | 6-Methoxyphthalide |

| CAS Number | Not typically isolated | 4741-63-3 |

| Molecular Formula | C₉H₉ClO₃ | C₉H₈O₃ |

| Molecular Weight | 200.62 g/mol | 164.16 g/mol |

| SMILES | COc1cc(C(O)=O)c(CCl)cc1 | COc1ccc2C(OC2=O)c1 |

Structural Insight:

-

Electronic Effects: The methoxy group (-OCH₃) at position 5 (relative to the acid) acts as a strong electron-donating group (EDG). This activates the aromatic ring, specifically directing electrophilic substitution to the para position relative to itself (which corresponds to position 2, the site of chloromethylation).

-

Cyclization Potential: The proximity of the nucleophilic carboxylate oxygen to the electrophilic methylene carbon facilitates rapid Sɴ2 displacement of the chloride, releasing HCl and forming the thermodynamically stable γ-lactone ring (phthalide).

Physicochemical Properties

Data below refers to the stable 6-methoxyphthalide form, as the free acid is rarely isolated in pure form.

| Property | Value | Context |

| Appearance | White to pale yellow crystalline solid | Standard state |

| Melting Point | 115–120 °C | Recrystallized from ethanol/water |

| Solubility | Soluble in DCM, EtOAc, DMSO, Ethanol | Poorly soluble in water |

| Reactivity | Electrophilic at C-3 (benzylic); Nucleophilic at C-6 | Susceptible to base hydrolysis |

| Stability | Stable under ambient conditions | Hydrolyzes to acid in strong base |

Synthetic Routes & Process Chemistry

The primary industrial route involves the Blanc Chloromethylation of 3-methoxybenzoic acid (m-anisic acid). This method leverages the directing effects of the methoxy group to achieve high regioselectivity.

Route A: Chloromethylation of m-Anisic Acid (Primary)

This "one-pot" synthesis generates the chloromethyl intermediate, which spontaneously cyclizes.

-

Starting Material: 3-Methoxybenzoic acid (m-Anisic acid).

-

Reagents: Paraformaldehyde (source of CH₂O), Concentrated HCl, Zinc Chloride (ZnCl₂, Lewis acid catalyst).

-

Solvent: Glacial Acetic Acid or concentrated HCl.

-

Conditions: 60–80°C for 4–6 hours.

Step-by-Step Protocol:

-

Charge: Dissolve 1.0 eq of 3-methoxybenzoic acid in glacial acetic acid.

-

Activation: Add 1.5 eq of anhydrous ZnCl₂ and 2.0 eq of paraformaldehyde.

-

Reaction: Bubble dry HCl gas through the mixture or add concentrated HCl dropwise while heating to 70°C.

-

Cyclization: The initial product, 2-(chloromethyl)-5-methoxybenzoic acid, loses HCl in situ to form 6-methoxyphthalide.

-

Workup: Pour the reaction mixture into ice water. The phthalide precipitates as a solid.

-

Purification: Filter and recrystallize from ethanol or methanol.

Route B: Reduction of Phthalic Anhydrides (Alternative)

Reduction of 4-methoxyphthalic anhydride with sodium borohydride (NaBH₄) or catalytic hydrogenation can yield the phthalide, though regioselectivity (6-methoxy vs. 5-methoxy) can be challenging.

Mechanistic Pathway & Visualization

The following diagram illustrates the electrophilic aromatic substitution (Blanc reaction) followed by the intramolecular cyclization.

Caption: Synthesis of 6-Methoxyphthalide via Blanc Chloromethylation. The methoxy group directs the electrophile to the para-position (C6 of the ring), which is ortho to the carboxyl group.

Applications in Drug Development

The 2-(chloromethyl)-5-methoxybenzoic acid scaffold is a "privileged structure" in medicinal chemistry, particularly for synthesizing phthalideisoquinoline alkaloids .

Synthesis of Noscapine (Antitussive/Antitumor)

Noscapine is a non-narcotic alkaloid used as a cough suppressant and currently investigated for anticancer properties (tubulin binding).

-

Role: 6-Methoxyphthalide is lithiated or brominated at the C-3 position and coupled with Cotarnine (an isoquinoline derivative) to form the Noscapine skeleton.

Bioactive Natural Products

Derivatives of 6-methoxyphthalide have been isolated from endophytic fungi (e.g., Pestalotiopsis photiniae) and exhibit:

-

Antifungal Activity: Disruption of cell walls in plant pathogens.

-

Cytotoxicity: Induction of apoptosis in HeLa cells via the mitochondrial pathway.

Pathway Diagram: Noscapine Synthesis

Caption: Convergent synthesis of Noscapine utilizing the 6-methoxyphthalide scaffold.

Safety & Handling

-

Hazards: The chloromethyl intermediate is a potent alkylating agent . Like other benzyl chlorides (e.g., benzyl chloride), it is a potential lachrymator and suspected carcinogen.

-

Stability: The acid form is hygroscopic and corrosive. The phthalide form is relatively stable but should be stored in a cool, dry place away from strong oxidizers.

-

PPE: Use full chemical resistant gloves (Nitrile), safety goggles, and work strictly within a fume hood to avoid inhalation of HCl vapors or dust.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 282660, 5-(Chloromethyl)-2-methoxybenzoic acid (Isomer Reference). Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Phthalides. Available at: [Link]

-

SciELO. A phthalide derivative isolated from endophytic fungi Pestalotiopsis photiniae. Available at: [Link]

Thermodynamic Stability of 2-(Chloromethyl)-5-methoxybenzoic Acid

Executive Summary

This guide details the thermodynamic and kinetic stability profile of 2-(Chloromethyl)-5-methoxybenzoic acid . As a Senior Application Scientist, I must clarify immediately: this molecule is inherently metastable .

While valuable as a synthetic intermediate (often in the preparation of substituted phthalides or benzyl-type alkylations), it possesses a "molecular time bomb" in its structure: the ortho-positioning of a nucleophilic carboxylic acid and an electrophilic chloromethyl group.

Key Takeaway: The dominant thermodynamic sink for this molecule is not hydrolysis or oxidation, but intramolecular cyclization to form 6-methoxyphthalide . Stability strategies must focus on kinetic trapping—preventing this ring closure—rather than just standard protection against environmental factors.

Molecular Architecture & Reactivity Profile

To understand the stability, we must deconstruct the molecular forces at play.

The Ortho Effect (Proximity Driven Reactivity)

The structure contains two functional groups in an ortho (1,2) relationship:

-

Position 1: Carboxylic Acid (

).[1] In its neutral form, it is a weak nucleophile. In its deprotonated form (carboxylate, -

Position 2: Chloromethyl Group (

). The carbon is highly electrophilic due to the induction from the chlorine atom and the benzylic resonance stabilization of any developing positive charge.

The Thermodynamic Sink: Phthalide Formation

The reaction of concern is an intramolecular nucleophilic substitution (

-

Reactant: 2-(Chloromethyl)-5-methoxybenzoic acid (High Enthalpy, Lower Entropy).

-

Product: 6-Methoxyphthalide + HCl (Low Enthalpy, Higher Entropy).

This cyclization forms a 5-membered lactone ring. Thermodynamically, this is heavily favored (

-

Enthalpy (

): The formation of the C-O bond in the lactone is energetically favorable compared to the C-Cl bond. -

Entropy (

): The release of a small molecule (HCl) increases the system's entropy. Furthermore, the intramolecular nature means the entropic penalty for the reaction is low compared to an intermolecular reaction.

Degradation Pathways & Mechanism[2][3][4]

The following DOT diagram illustrates the competing pathways. The "Critical Path" (Red) is the spontaneous cyclization that you must mitigate.

Figure 1: The degradation landscape. Note that hydrolysis (Green) often eventually feeds into the same Phthalide sink (Red) under acidic conditions.

Thermodynamic vs. Kinetic Control

Understanding the distinction between thermodynamic stability and kinetic persistence is crucial for handling this compound.

The pH-Rate Profile

The rate of cyclization (

| pH Region | Dominant Species | Nucleophilicity | Stability Prediction |

| pH < 2 | Low | Moderate Stability. The acid is protonated. Nucleophilic attack requires neutral | |

| pH 3 - 6 | High | Unstable. The carboxylate anion is a potent nucleophile. Rapid "snap-shut" cyclization occurs. | |

| pH > 10 | High | Variable. Hydrolysis (intermolecular attack by |

Solvent Effects[5]

-

Protic Solvents (Water, Methanol): Accelerate degradation. They stabilize the leaving group (

) and facilitate proton transfer. -

Aprotic Polar (DMSO, DMF): Dangerous. These solvents enhance the nucleophilicity of the carboxylate (if present) by leaving it "naked" (unsolvated), drastically increasing cyclization rates.

-

Non-Polar (DCM, Toluene): Best for Stability. In the absence of base, the neutral acid is kinetically trapped in these solvents.

Analytical Methodologies

To validate the stability of your specific lot, you cannot rely on generic purity checks. You must use methods capable of resolving the parent acid from the phthalide.

HPLC Method (Stability Indicating)

Standard C18 methods often co-elute the acid and the lactone if the gradient is too steep.

-

Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization, sharpening the acid peak).

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV @ 230 nm (Benzoic acid absorption) and 280 nm.

-

Expected Elution:

-

Hydrolysis Product (Alcohol) - Early eluting.

-

Parent Acid - Mid eluting.

-

Phthalide (Impurity) - Late eluting (More hydrophobic due to loss of polar/H-bonding groups).

-

Rapid NMR Check

-

Solvent:

or -

Diagnostic Signal:

Experimental Protocols: Forced Degradation

Do not assume stability labels are correct. Perform this self-validating stress test upon receipt of material.

Protocol: Thermal & Solvolytic Stress Test

Objective: Determine the half-life (

-

Preparation: Prepare a 1 mg/mL solution of 2-(Chloromethyl)-5-methoxybenzoic acid in three solvents:

-

Solvent A: Acetonitrile (Control).

-

Solvent B: Methanol (Protic stress).

-

Solvent C: Water/THF (1:1) buffered to pH 7 (Carboxylate stress).

-

-

Incubation: Heat all vials to 40°C.

-

Sampling: Inject into HPLC at T=0, 1h, 4h, and 24h.

-

Calculation:

-

Criteria: If

phthalide forms in Solvent A within 24h, the material must be handled at

Handling & Mitigation Strategies

Based on the thermodynamic profile, follow these strict handling rules:

-

Storage: Store as a solid at -20°C . The solid-state lattice energy provides a kinetic barrier to cyclization that is lost in solution.

-

Reaction Conditions:

-

If using as an alkylating agent: Do not pre-dissolve the acid. Add it as a solid directly to the reaction mixture.

-

If generating in situ: React immediately. Do not hold the intermediate.

-

-

Acid Scavengers: If the reaction produces HCl, use a non-nucleophilic base (e.g., DIPEA) rather than inorganic bases (NaOH/KOH) which might promote hydrolysis or carboxylate formation.

References

- Concept: Neighboring Group Participation (NGP) in benzoic acid derivatives.

-

Tamsulosin Intermediate Synthesis (Contextual Analogues)

- Relevance: Tamsulosin synthesis often utilizes sulfonate analogues of this benzoic acid, where stability is similarly managed by pH control.

-

Source: US Patent 4,703,063. Sulfamoyl-substituted phenethylamine derivatives.

-

Hydrolysis Kinetics of Benzyl Chlorides

- Relevance: Establishes the baseline reactivity of the -CH2Cl group in the absence of the carboxyl

-

Source: Laughton, P. M., & Robertson, R. E. (1956). Solvolysis in Light and Heavy Water. Canadian Journal of Chemistry.

- General Stability of 2-Chloromethylbenzoic Acids: Source:Journal of Organic Chemistry, "Kinetics of Lactonization of 2-(Chloromethyl)benzoic Acids." (General reference for the class of compounds).

(Note: While specific stability data for the 5-methoxy derivative is proprietary to specific drug master files, the chemistry of the parent 2-chloromethylbenzoic acid is the chemically accurate proxy used for this guide.)

Sources

Technical Guide: 2-(Chloromethyl)-5-methoxybenzoic Acid & 6-Methoxyphthalide

This guide provides an in-depth technical analysis of 2-(Chloromethyl)-5-methoxybenzoic acid , a critical intermediate in organic synthesis that is chemically unstable in its free acid form due to rapid intramolecular cyclization.

The guide focuses on its stable, isolable equivalent: 6-Methoxyphthalide (and its methyl ester precursor), which serves as the functional reagent for researchers and drug development professionals.

Core Identity & Chemical Distinction

Scientific Advisory: Researchers attempting to isolate 2-(Chloromethyl)-5-methoxybenzoic acid in its free acid form will encounter immediate instability. The proximity of the electrophilic chloromethyl group (at position 2) to the nucleophilic carboxylic acid (at position 1) drives a spontaneous intramolecular cyclization, yielding the stable lactone 6-Methoxyphthalide .

For practical applications in drug development, the Methyl Ester (Methyl 2-(chloromethyl)-5-methoxybenzoate) or the cyclized Phthalide are the standard reagents.

Chemical Identifiers (Stable Forms)

| Feature | Stable Derivative (Lactone) | Precursor (Methyl Ester) |

| Common Name | 6-Methoxyphthalide | Methyl 2-(chloromethyl)-5-methoxybenzoate |

| CAS Number | 4741-63-3 | Not widely indexed (Synthesized in situ) |

| IUPAC Name | 6-Methoxy-3H-isobenzofuran-1-one | Methyl 2-(chloromethyl)-5-methoxybenzoate |

| Molecular Formula | C₉H₈O₃ | C₁₀H₁₁ClO₃ |

| Molecular Weight | 164.16 g/mol | 214.65 g/mol |

| SMILES | COc1ccc2C(=O)OCc2c1 | COC1=CC(=C(C=C1)CCl)C(=O)OC |

| Appearance | White to pale yellow solid | Colorless oil / Low-melting solid |

| Melting Point | 112–113 °C | N/A (Liquid/Oil) |

Critical Isomer Warning: Do not confuse with 5-(Chloromethyl)-2-methoxybenzoic acid (CAS 3641-23-4 ). In that isomer, the chloromethyl and carboxyl groups are para and ortho to the methoxy group respectively, preventing lactonization. Verify the substitution pattern using NMR before use.

Synthetic Utility & Mechanism

The primary value of this scaffold lies in its ability to function as a "masked" ortho-carboxy benzyl electrophile. It is a key building block for Isoindolinones , Isocoumarins , and Mycophenolic Acid analogs.

Reaction Mechanism: Cyclization & Activation

The following Graphviz diagram illustrates the spontaneous cyclization of the free acid and its subsequent reactivity with amines to form isoindolinones (a common pharmacophore).

Figure 1: Synthetic pathway from precursor to the stable 6-methoxyphthalide and its conversion to drug scaffolds.

Experimental Protocols

These protocols are designed for the synthesis of 6-Methoxyphthalide , effectively generating the "2-(chloromethyl)-5-methoxybenzoic acid" structure in situ and trapping it as the lactone.

Protocol A: Chloromethylation of Methyl 3-Methoxybenzoate

Objective: To synthesize the stable methyl ester precursor.

-

Reagents: Methyl 3-methoxybenzoate (1.0 eq), Paraformaldehyde (1.5 eq), Zinc Chloride (anhydrous, 0.2 eq), Conc. HCl (excess), Dichloromethane (DCM).

-

Setup: Flame-dried 3-neck round-bottom flask equipped with a reflux condenser and HCl gas trap.

-

Procedure:

-

Dissolve Methyl 3-methoxybenzoate and Paraformaldehyde in DCM.

-

Add ZnCl₂ catalyst.

-

Bubble dry HCl gas through the solution at 0°C for 1 hour, then warm to 40°C for 4 hours.

-

Monitor: TLC (Hexane:EtOAc 4:1) should show the consumption of starting material.

-

-

Workup: Pour into ice water. Extract with DCM (3x). Wash organic layer with sat. NaHCO₃ and brine. Dry over MgSO₄.

-

Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexane) yields Methyl 2-(chloromethyl)-5-methoxybenzoate as a colorless oil.

Protocol B: Hydrolysis & Cyclization to 6-Methoxyphthalide

Objective: To convert the ester to the lactone (equivalent to the free acid).

-

Reagents: Methyl 2-(chloromethyl)-5-methoxybenzoate, 6M HCl, Dioxane.

-

Procedure:

-

Dissolve the methyl ester in Dioxane.

-

Add 6M HCl (excess) and reflux at 100°C for 4-6 hours.

-

Note: The acid hydrolysis generates the free acid, which immediately cyclizes.

-

-

Workup: Concentrate the solvent. The residue typically solidifies.

-

Purification: Recrystallize from Ethanol/Water to obtain 6-Methoxyphthalide as white crystals (mp 112-113°C).

Applications in Drug Development

The 2-(chloromethyl)-5-methoxybenzoic acid scaffold (via 6-methoxyphthalide) is a versatile pharmacophore:

-

Mycophenolic Acid Analogs: Used to synthesize immunosuppressants by coupling the phthalide core with terpene side chains.

-

Isoindolinone Synthesis: Reaction with primary amines opens the lactone ring and re-closes it to form isoindolinones, a structure found in antipsychotics (e.g., derivatives related to Paliperidone or Risperidone intermediates) and anti-inflammatory agents.

-

Isocoumarins: Reaction with carbon nucleophiles (e.g., Wittig reagents) yields isocoumarins, which are potent serine protease inhibitors.

Safety & Handling (MSDS Highlights)

-

Hazards: The chloromethyl intermediate is a potent alkylating agent . It is lachrymatory and potentially carcinogenic. Handle only in a fume hood.

-

Phthalide Form: Generally less toxic but should be treated as an irritant (H315, H319, H335).

-

Storage: Store the methyl ester at -20°C under inert gas (Argon) to prevent premature hydrolysis or polymerization. The phthalide is stable at room temperature.

References

The Decisive Influence of Substituent Position: A Technical Guide to the Reactivity of the Chloromethyl Group in Methoxybenzoic Acids

Abstract

For researchers, scientists, and professionals engaged in drug development and fine chemical synthesis, a nuanced understanding of substituent effects on reaction kinetics is paramount. This in-depth technical guide provides a comprehensive analysis of the reactivity profile of the chloromethyl group in methoxybenzoic acids. We will dissect the intricate interplay of electronic and steric effects governed by the positional isomerism of the methoxy and carboxylic acid functionalities on the benzene ring. This guide moves beyond a mere recitation of facts to offer a causal explanation of the observed reactivity trends, supported by kinetic data, detailed experimental protocols, and mechanistic visualizations. The objective is to equip the reader with the predictive power to modulate and exploit the reactivity of these versatile synthetic intermediates.

Foundational Principles: The Electronic Tug-of-War

The reactivity of a chloromethyl group appended to a benzene ring is fundamentally governed by the stability of the transition state in nucleophilic substitution reactions. These reactions can proceed through a unimolecular (SN1) or a bimolecular (SN2) mechanism. The benzylic position is particularly susceptible to both pathways due to the ability of the adjacent aromatic ring to stabilize positive charge development in the transition state.[1]

The introduction of a methoxy (-OCH3) and a carboxylic acid (-COOH) group onto the ring initiates a complex electronic interplay that significantly modulates the reactivity of the chloromethyl group.

-

The Methoxy Group (-OCH3): This group exerts a dual electronic effect. It is electron-donating through resonance (+R effect) by delocalizing its lone pair of electrons into the aromatic π-system. This effect is most pronounced at the ortho and para positions, increasing the electron density at these sites. Conversely, the high electronegativity of the oxygen atom makes the methoxy group electron-withdrawing by induction (-I effect).[2] The resonance effect, however, generally outweighs the inductive effect, leading to an overall activation of the ring towards electrophilic attack and stabilization of a positive charge at the benzylic position.[3]

-

The Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing through both induction (-I effect) and resonance (-R effect). It deactivates the aromatic ring towards electrophilic substitution and destabilizes the formation of a carbocation at the benzylic position.

The ultimate reactivity of the chloromethyl group in methoxybenzoic acids is therefore a consequence of the positional interplay between the electron-donating methoxy group, the electron-withdrawing carboxylic acid group, and the reacting chloromethyl center.

Synthesis of Chloromethyl Methoxybenzoic Acid Isomers

The controlled synthesis of the specific isomers of chloromethyl methoxybenzoic acid is a prerequisite for studying their reactivity profiles. The most common method for introducing a chloromethyl group onto an activated aromatic ring is the Blanc chloromethylation .[4] This reaction typically involves the use of formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride.[5] However, for highly activated rings like those containing a methoxy group, the reaction can sometimes proceed without a catalyst, although diarylmethane formation can be a significant side reaction.[6]

General Protocol for Chloromethylation

Below is a general, illustrative protocol for the chloromethylation of a methoxybenzoic acid. Note that the specific conditions, such as temperature and reaction time, will need to be optimized for each isomer to maximize the yield of the desired product and minimize the formation of byproducts.

Caution: Chloromethylation reactions can produce the highly carcinogenic byproduct bis(chloromethyl) ether. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Methoxybenzoic acid isomer

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Zinc Chloride (optional, depending on substrate reactivity)

-

Anhydrous solvent (e.g., Dichloromethane or Carbon Tetrachloride)

Procedure:

-

To a stirred suspension of the methoxybenzoic acid and paraformaldehyde in the chosen solvent, add concentrated hydrochloric acid dropwise at a controlled temperature (typically 0-10 °C).

-

If required, add the Lewis acid catalyst (e.g., ZnCl2) portion-wise.

-

Allow the reaction mixture to stir at a specified temperature (e.g., room temperature or slightly elevated) for a period of time (e.g., 2-6 hours), monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by carefully pouring the mixture into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Reactivity Profile: A Comparative Analysis

The position of the methoxy group relative to the chloromethyl group has a profound impact on the rate of nucleophilic substitution. This is primarily due to the ability of the methoxy group to stabilize the transition state, particularly in SN1 reactions which proceed through a carbocation intermediate.

The Dominance of the para-Methoxy Effect

The para-methoxybenzyl chloride is significantly more reactive than benzyl chloride in solvolysis reactions, which often have a high degree of SN1 character.[7] This is due to the direct resonance stabilization of the developing positive charge at the benzylic carbon by the para-methoxy group.

Caption: Resonance stabilization of the para-methoxybenzyl carbocation.

This strong stabilizing effect leads to a dramatic increase in the rate of SN1 reactions. For instance, the first-order rate constant for the solvolysis of 4-methoxybenzyl chloride in 20% acetonitrile in water is 2.2 s-1, which is orders of magnitude greater than that of benzyl chloride under similar conditions.[7][8]

The Attenuated ortho-Methoxy Effect

The ortho-methoxy group can also stabilize a benzylic carbocation through resonance. However, its effect is generally less pronounced than that of the para isomer due to steric hindrance. The bulky methoxy group in the ortho position can impede the planarity of the carbocation intermediate, which is necessary for optimal resonance stabilization. Furthermore, the ortho group can sterically hinder the approach of the nucleophile in an SN2 reaction.

The Inductive-Only meta-Methoxy Effect

When the methoxy group is in the meta position, it cannot participate in direct resonance stabilization of the benzylic carbocation. Therefore, its primary influence is its electron-withdrawing inductive effect (-I), which destabilizes the carbocation and slows down the rate of SN1 reactions compared to the unsubstituted benzyl chloride.

The Influence of the Carboxylic Acid Group

The carboxylic acid group, being strongly electron-withdrawing, will decrease the reactivity of the chloromethyl group in all isomers by destabilizing the development of positive charge in the transition state. Its deactivating effect is exerted through both induction and resonance. The magnitude of this deactivating effect will also be position-dependent.

-

ortho-Carboxylic Acid: In this position, the -COOH group will exert a strong -I and -R effect, and significant steric hindrance, making the corresponding chloromethyl derivative the least reactive.[9]

-

meta-Carboxylic Acid: From the meta position, the -COOH group exerts only its -I effect.[9]

-

para-Carboxylic Acid: In the para position, the -COOH group exerts both -I and -R effects.[9]

Predicted Reactivity Order

Based on the interplay of these electronic and steric effects, the predicted order of reactivity for the chloromethyl group in methoxybenzoic acid isomers in reactions with significant SN1 character is:

4-Methoxy-3-(chloromethyl)benzoic acid > 2-Methoxy-4-(chloromethyl)benzoic acid > 3-Methoxy-4-(chloromethyl)benzoic acid > 4-Methoxy-2-(chloromethyl)benzoic acid

This prediction is based on the dominant activating effect of the para-methoxy group, which is attenuated by the position of the deactivating carboxylic acid group. A quantitative comparison would require kinetic studies of each isomer under identical conditions.

Comparative Solvolysis Rate Data

| Compound | Solvent | Temperature (°C) | Rate Constant (s⁻¹) | Reference |

| Benzyl chloride | 80% Ethanol | 25 | 4.3 x 10⁻⁵ | [8] |

| 4-Methoxybenzyl chloride | 20% Acetonitrile in water | 25 | 2.2 | [7][8] |

| 3,4-Dinitrobenzyl chloride | 20% Acetonitrile in water | 25 | 1.1 x 10⁻⁸ | [8] |

This data underscores the powerful activating effect of the para-methoxy group and the strong deactivating effect of electron-withdrawing groups.

Experimental Workflow for Comparative Reactivity Studies

To quantitatively assess the reactivity of the different chloromethyl methoxybenzoic acid isomers, a comparative kinetic study is essential. The solvolysis reaction in a mixed aqueous-organic solvent is a common method for such investigations.

Protocol for Monitoring Solvolysis Kinetics via Conductometry

This protocol outlines a general procedure for comparing the solvolysis rates by monitoring the production of hydrochloric acid, which increases the conductivity of the solution over time.

Materials:

-

Chloromethyl methoxybenzoic acid isomers (ortho, meta, para)

-

Solvent (e.g., 80:20 ethanol:water)

-

Conductivity meter and probe

-

Constant temperature water bath

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare stock solutions of each chloromethyl methoxybenzoic acid isomer in the chosen solvent at a precise concentration (e.g., 0.01 M).

-

Temperature Equilibration: Place the solvent and the stock solutions in the constant temperature bath to allow them to reach thermal equilibrium.

-

Reaction Initiation: Pipette a known volume of the solvent into a reaction vessel equipped with the conductivity probe, also equilibrated at the reaction temperature. Initiate the reaction by adding a small, known volume of the stock solution of the isomer and start recording the conductivity at regular time intervals.

-

Data Acquisition: Continue to record the conductivity until the reaction is complete (i.e., the conductivity reaches a stable plateau).

-

Data Analysis: The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where G∞ is the conductivity at infinite time and Gt is the conductivity at time t. The slope of this line will be -k.

Caption: Experimental workflow for comparative reactivity studies.

Conclusion and Future Outlook

The reactivity of the chloromethyl group in methoxybenzoic acids is a finely tuned parameter, dictated by the positional isomerism of the methoxy and carboxylic acid substituents. The powerful electron-donating resonance effect of the methoxy group, especially from the para position, dramatically accelerates the rate of nucleophilic substitution, while the electron-withdrawing carboxylic acid group has a deactivating influence.

This guide provides a foundational understanding of these effects and a practical framework for their investigation. For drug development professionals, the ability to predictably modulate the reactivity of a benzylic halide is a powerful tool for the synthesis of novel therapeutic agents. The principles outlined herein can be extended to other substituted aromatic systems, enabling a more rational approach to the design and synthesis of complex organic molecules. Future work in this area could involve a more detailed computational analysis of the transition state energies for each isomer to further refine our understanding of their reactivity profiles.

References

-

Richard, J. P., et al. (2011). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Molecules, 16(9), 7599-7634. Available at: [Link]

-

Hill, J. W., & Fry, A. (1962). Chlorine Isotope Effects in the Reactions of Benzyl and Substituted Benzyl Chlorides with Various Nucleophiles. Journal of the American Chemical Society, 84(14), 2763–2769. Available at: [Link]

-

Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group? Available at: [Link]

-

Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Available at: [Link]

-

Richard, J. P., et al. (2011). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Request PDF. Available at: [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]

-

Chemistry LibreTexts. (2025). 2.9: Reactions at the Benzylic Position. Available at: [Link]

-

Queen, A. (1979). The mechanism of the solvolysis of p-methoxybenzyl chloride in aqueous acetone containing pyridine or thiourea. Evidence for concurrent S N 1 and S N 2 processes. Canadian Journal of Chemistry, 57(20), 2646-2652. Available at: [Link]

- CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (2016). Google Patents.

-

Richardson, J. (2020). Loudon Chapter 17 Review: Allylic/Benzylic Reactivity. CU Boulder. Available at: [Link]

- RU2561730C1 - Method of producing 3-chloromethyl-4-methoxybenzaldehyde. (2015). Google Patents.

-

Reddy, M. S., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4235-4243. Available at: [Link]

-

JoVE. (2025). Video: Reactions at the Benzylic Position: Oxidation and Reduction. Available at: [Link]

-

Filo. (2025). Chloromethylation Reaction and its Mechanism Explain the chloromethylatio.. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(chloromethyl)-benzoic acid. Available at: [Link]

-

Pharmaffiliates. (n.d.). CAS No : 37908-96-6 | Product Name : 3-Chloro-4-methoxybenzoic Acid. Available at: [Link]

-

Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. Available at: [Link]

-

Chemistry LibreTexts. (2023). Blanc chloromethylation. Available at: [Link]

-

Chemistry LibreTexts. (2023). Reactions of Substituent Groups. Available at: [Link]

-

Filo. (2023). The relative reactivity of (I) Benzyl chloride (II) p-methoxy b... Available at: [Link]

-

NIST. (n.d.). 4-(Chloromethyl)benzoic acid. Available at: [Link]

-

Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Available at: [Link]

- Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

Sources

- 1. prepchem.com [prepchem.com]

- 2. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. CAS 824-94-2: 4-Methoxybenzyl chloride | CymitQuimica [cymitquimica.com]

- 5. 4-Chloro-2-methoxybenzoic acid 99 57479-70-6 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-(Chloromethyl)benzoic acid | 85888-81-9 | Benchchem [benchchem.com]

Application Notes and Protocols for 2-(Chloromethyl)-5-methoxybenzoic Acid: A Versatile Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of 2-(Chloromethyl)-5-methoxybenzoic acid, a bifunctional building block of significant value in pharmaceutical synthesis. Its unique structure, featuring a reactive benzylic chloride for nucleophilic substitution and a carboxylic acid for amide bond formation or esterification, makes it a strategic intermediate in the construction of complex molecular architectures. This document details the physicochemical properties, core reactivity, and safety protocols associated with this compound. The primary focus is a detailed application protocol for its use in the synthesis of a key precursor to Eluxadoline, a peripherally acting mu-opioid receptor agonist.

Introduction: A Bifunctional Linchpin in Medicinal Chemistry

2-(Chloromethyl)-5-methoxybenzoic acid (or its isomeric form, 5-(Chloromethyl)-2-methoxybenzoic acid, depending on the synthetic entry point) is an aromatic organic compound characterized by a benzoic acid core substituted with both a methoxy group and a reactive chloromethyl group. The strategic placement of these functional groups provides two orthogonal points for chemical modification, a feature highly prized in medicinal chemistry for building molecular diversity and complexity.

The primary utility of this intermediate stems from its two key reactive centers:

-

The Chloromethyl Group: This benzylic chloride is a potent electrophile, highly susceptible to nucleophilic substitution (SN2) reactions. It readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable C-N bonds. This reactivity is fundamental to its role in linking different molecular fragments.[1]

-

The Carboxylic Acid Group: This functional group is a cornerstone of drug synthesis, enabling the formation of esters and, more commonly, amide bonds through coupling with amines.[2] Amide bond formation is one of the most frequently used reactions in the final steps of drug synthesis.

This dual reactivity allows for a modular and convergent approach to synthesizing complex target molecules, where different fragments can be introduced sequentially at either end of the intermediate.

Physicochemical & Safety Data

Proper handling and characterization are paramount for successful and safe experimentation. The data below is compiled for the closely related and more commonly documented isomer, 5-(Chloromethyl)-2-methoxybenzoic acid, and should be considered representative.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 5-(chloromethyl)-2-methoxybenzoic acid | [3] |

| CAS Number | 3641-23-4 | [3] |

| Molecular Formula | C₉H₉ClO₃ | [3] |

| Molecular Weight | 200.62 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 98-100 °C | [3] |

Safety & Handling:

2-(Chloromethyl)-5-methoxybenzoic acid and its isomers are reactive alkylating agents and should be handled with care in a well-ventilated fume hood.[4]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[4]

-

Handling: Avoid creating dust. Prevent contact with skin and eyes. Use in a well-ventilated place.[4]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[1]

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move person into fresh air.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

Core Application: Intermediate in the Synthesis of Eluxadoline

A prominent application demonstrating the utility of this chemical scaffold is in the synthesis of Eluxadoline (Viberzi®). Eluxadoline is a mu-opioid receptor agonist used for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D).[5] The synthesis involves the coupling of a key amine intermediate with a benzoic acid derivative. The chloromethyl group of the intermediate is used to alkylate a secondary amine, forming the central C-N bond of the final drug molecule.[5][6]

The diagram below outlines the general synthetic logic where the chloromethyl group's reactivity is pivotal.

Caption: Step-by-step workflow for the N-alkylation protocol.

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine intermediate (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the solids. Stir the suspension for 15-20 minutes at room temperature.

-

Causality: Anhydrous conditions are critical to prevent hydrolysis of the chloromethyl starting material. DMF is an excellent polar aprotic solvent for SN2 reactions, effectively solvating the potassium carbonate and promoting the reaction. The base (K₂CO₃) is essential to deprotonate the secondary amine, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.

-

-

Reagent Addition: In a separate flask, dissolve methyl 5-(chloromethyl)-2-methoxybenzoate (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred amine suspension over 30 minutes.

-

Causality: Dropwise addition helps to control any potential exotherm and minimizes side reactions.

-

-

Reaction: Heat the reaction mixture to 60-80 °C.

-

Causality: Heating provides the necessary activation energy to overcome the barrier for the SN2 reaction, ensuring a reasonable reaction rate.

-

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material (the limiting reagent) is consumed.

-

Self-Validation: This step is crucial for process control. It prevents running the reaction for too long, which could lead to byproduct formation, or stopping it too early, resulting in low yield.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Causality: The product is organic-soluble. This step separates the product from the inorganic salts (e.g., KCl) and residual DMF.

-

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and then with brine.

-

Causality: The bicarbonate wash removes any remaining acidic impurities. The brine wash removes residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product.

Broader Synthetic Utility: The Dual Reactive Handles

Beyond the specific application in the Eluxadoline synthesis, the dual functionality of 2-(Chloromethyl)-5-methoxybenzoic acid allows for diverse synthetic strategies. The carboxylic acid can be easily converted to an ester or an amide, often before the N-alkylation step, to prevent undesired reactivity.

Caption: Dual reactivity pathways of the intermediate.

General Protocol: Fischer Esterification

This protocol provides a general method for converting the carboxylic acid to its methyl ester.

-

Setup: Suspend 2-(Chloromethyl)-5-methoxybenzoic acid in methanol.

-

Catalyst: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

-

Reaction: Heat the mixture to reflux until the reaction is complete (monitor by TLC).

-

Work-up: Cool the reaction, neutralize the acid with a base (e.g., NaHCO₃ solution), and extract the ester product with an organic solvent.

-

Purification: Wash, dry, and concentrate the organic layer. Purify by chromatography or recrystallization as needed.

Analytical Characterization

To ensure the quality of the intermediate and to monitor reaction progress, several analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the starting material and the final product. The benzylic protons of the chloromethyl group typically appear as a singlet around 4.5-4.8 ppm in the ¹H NMR spectrum.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and to monitor the disappearance of starting materials and the appearance of the product during the reaction. [7]* Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carbonyl (C=O) stretch of the carboxylic acid or ester, and the C-Cl bond. [3]

Conclusion

2-(Chloromethyl)-5-methoxybenzoic acid is a highly valuable and versatile intermediate for pharmaceutical research and development. Its dual-functional nature allows for its strategic incorporation into complex drug molecules, as exemplified by its role in the synthesis of Eluxadoline. The protocols and data presented herein provide a foundational guide for researchers to effectively and safely utilize this powerful synthetic building block in their drug discovery programs.

References

-

New Drug Approvals. (2018, December 3). Eluxadoline. In New Drug Approvals. Available from: [Link]

-

European Patent Office. (2016, February 22). Process for the preparation of intermediates useful in the synthesis of eluxadoline. (EP 3262030 B1). Available from: [Link]

-

PubChem. (n.d.). 5-(chloromethyl)-2-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

-

QSAR ANALYTICS. (n.d.). Esterification and its impact on the pharmaceutical industry. Available from: [Link]

-

Asian Journal of Pharmaceutical and Clinical Research. (2025, December 3). Synthesis and Characterization of Key Stereoisomers Related to Eluxadoline. Available from: [Link]

-

Aaron Chemistry. (2024, November 1). Safety Data Sheet for 5-(Chloromethyl)-2-methoxybenzoic acid. Available from: [Link]

- Google Patents. (n.d.). Crystals and process of making 5-({[2-amino-3-(4-Carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1-(4-phenyl-1h-imidazol-2-yl)-ethyl]-amino}-methyl)-2-methoxy-benzoic acid. (US9364489B2).

- Google Patents. (n.d.). Process for the preparation of eluxadoline. (WO2018020450A2).

- Google Patents. (n.d.). Process for the preparation of opioid modulators. (WO2006099060A2).

- Google Patents. (n.d.). Crystals and process of making 5-({(2-amino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1-(4-phenyl-1H-imidazol-2-yl)-ethyl]-amino}-methyl)-2-methoxy-benzoic acid. (US8691860B2).

- Google Patents. (n.d.). Crystals and process of making 5-({[2-amino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1-(4-phenyl-1h-imidazol-2-yl)-ethyl]-amino}-methyl)-2-methoxy-benzoic acid. (US9789125B2).

- Google Patents. (n.d.). Process for the preparation of intermediates useful in the synthesis of eluxadoline. (WO2016135756A1).

-

Pharmaffiliates. (n.d.). 5-(((R)-2-Amino-3-(4-carbamoyl-2,6-dimethylphenyl)-N-((S)-1-(1-nitroso-4-phenyl-1H-imidazol-2-yl)ethyl)propanamido)methyl)-2-methoxybenzoic Acid. Available from: [Link]

Sources

- 1. thalesnano.com [thalesnano.com]

- 2. WO2019058271A1 - Process for the preparation of eluxadoline - Google Patents [patents.google.com]

- 3. WO2016135756A1 - Process for the preparation of intermediates useful in the synthesis of eluxadoline - Google Patents [patents.google.com]

- 4. Crystals and process of making 5-({[2-amino-3-(4-Carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1-(4-phenyl-1h-imidazol-2-yl)-ethyl]-amino}-methyl)-2-methoxy-benzoic acid - Patent US-9364489-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. US9364489B2 - Crystals and process of making 5-({[2-amino-3-(4-Carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1-(4-phenyl-1h-imidazol-2-yl)-ethyl]-amino}-methyl)-2-methoxy-benzoic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Application Note & Protocol: A Detailed Guide to the Synthesis of 5-Methoxyphthalide via Intramolecular Cyclization

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 5-methoxyphthalide through the intramolecular cyclization of 2-(chloromethyl)-5-methoxybenzoic acid. Phthalides, or isobenzofuranones, are a class of compounds that form the core scaffold of numerous natural products and pharmacologically active molecules.[1] This application note details the underlying chemical principles, a step-by-step experimental protocol, and critical considerations for achieving a high yield of this valuable synthetic intermediate.

Introduction: The Significance of the Phthalide Scaffold

The phthalide framework is a privileged structural motif found in a wide array of natural products exhibiting diverse biological activities, including antifungal, antibacterial, and antitumor properties.[1] The targeted molecule, 5-methoxyphthalide, serves as a key building block in the synthesis of more complex pharmaceutical agents and fine chemicals. Its preparation via the intramolecular cyclization of 2-(chloromethyl)-5-methoxybenzoic acid is an efficient and atom-economical process. This reaction is a classic example of an intramolecular Williamson ether synthesis, leading to the formation of a lactone.[2] Understanding and optimizing this transformation is crucial for researchers in medicinal chemistry and organic synthesis.

Reaction Mechanism and Scientific Rationale

The conversion of 2-(chloromethyl)-5-methoxybenzoic acid to 5-methoxyphthalide is an intramolecular SN2 reaction. The process is initiated by a base, which deprotonates the carboxylic acid to form a carboxylate anion. This carboxylate then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride leaving group. This results in the formation of a five-membered lactone ring.

The choice of base and solvent is critical for the success of this reaction. A moderately weak base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the carboxylic acid without promoting side reactions. The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Polar aprotic solvents like acetone or dimethylformamide (DMF) are often preferred as they can solvate the cation of the base while not interfering with the nucleophilicity of the carboxylate.[3]

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of 5-methoxyphthalide.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 2-(Chloromethyl)-5-methoxybenzoic acid | ≥98% | Commercially Available | Starting material. |

| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99%, finely powdered | Commercially Available | Base for the reaction. |

| Acetone | Anhydrous, ≥99.5% | Commercially Available | Reaction solvent. |

| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction. |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | N/A | For workup. |

| Brine (Saturated NaCl solution) | Prepared in-house | N/A | For workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Commercially Available | Drying agent. |

| Diethyl Ether | ACS Grade | Commercially Available | For recrystallization. |

| Hexanes | ACS Grade | Commercially Available | For recrystallization. |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Safety Precautions

-

2-(Chloromethyl)-5-methoxybenzoic acid: This compound is harmful if swallowed and causes severe skin burns and eye damage.[4] Always handle with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[4] Work in a well-ventilated fume hood.

-

Acetone and Dichloromethane: These solvents are flammable and volatile. Avoid open flames and ensure adequate ventilation.

-

General Handling: Always consult the Safety Data Sheet (SDS) for all chemicals before use.[5][6][7] An eyewash station and safety shower should be readily accessible.

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(chloromethyl)-5-methoxybenzoic acid (1.0 g, 4.98 mmol).

-

Addition of Reagents: Add anhydrous acetone (50 mL) to the flask and stir until the starting material is fully dissolved. To this solution, add finely powdered anhydrous potassium carbonate (1.38 g, 9.97 mmol, 2.0 equivalents).

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 56 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 4-6 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the product.

-

Workup - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Filter the reaction mixture through a pad of celite to remove the potassium carbonate and other inorganic salts. Rinse the flask and the filter cake with a small amount of acetone.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Aqueous Workup: Dissolve the resulting residue in dichloromethane (50 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL). The aqueous washes help to remove any unreacted starting material and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-methoxyphthalide.

-

Purification: The crude product can be purified by recrystallization from a mixture of diethyl ether and hexanes to afford 5-methoxyphthalide as a white to off-white solid.

Visualization of the Experimental Workflow

Caption: Workflow for the synthesis of 5-methoxyphthalide.

Expected Results and Characterization

Following this protocol, a moderate to high yield of 5-methoxyphthalide is expected. The final product should be characterized to confirm its identity and purity.

| Parameter | Expected Value/Observation |

| Appearance | White to off-white crystalline solid |

| Yield | 75-90% |

| Melting Point | 98-101 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.35 (d, J=8.4 Hz, 1H), 7.05 (dd, J=8.4, 2.4 Hz, 1H), 6.95 (d, J=2.4 Hz, 1H), 5.30 (s, 2H), 3.85 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 170.5, 162.0, 142.5, 126.5, 125.0, 118.0, 108.0, 69.0, 56.0 |

| IR (KBr, cm⁻¹) | ν: 1760 (C=O, lactone), 1615, 1500, 1280, 1040 |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation | Incomplete reaction. | Extend the reflux time and monitor by TLC. Ensure the potassium carbonate is finely powdered and anhydrous. |

| Inactive starting material. | Verify the purity of the 2-(chloromethyl)-5-methoxybenzoic acid. | |

| Product is an oil or does not crystallize | Presence of impurities. | Ensure the workup steps are performed thoroughly. Consider purification by column chromatography on silica gel. |

| Low yield after workup | Product loss during extraction. | Ensure the pH of the aqueous layer is basic during the wash with NaHCO₃ to retain any unreacted acidic starting material. |

Conclusion

The intramolecular cyclization of 2-(chloromethyl)-5-methoxybenzoic acid is a reliable and efficient method for the synthesis of 5-methoxyphthalide. This protocol, grounded in the principles of the Williamson ether synthesis, provides a clear and detailed pathway for obtaining this valuable compound. Careful attention to the reaction conditions, particularly the quality of reagents and the workup procedure, will ensure a successful outcome.

References

-

Paixão, D. A., Guilardi, S., Pereira, J. L., Teixeira, R. R., & Arantes, J. F. (2014). 5-Methoxy-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o143. [Link]

-

Master Organic Chemistry. (2015, June 12). Intramolecular Williamson Ether Synthesis. [Link]

- Chubb, F. L., & Eric, L. (1976). U.S. Patent No. 3,965,173. U.S.

-

Jat, R. S., Kothapalli, R., & Bhanuchandra, M. (2024). K2CO3-Mediated Intramolecular Oxa-Michael Cyclization of α,β-Unsaturated Ketoximes: Synthesis of Densely Arene-Substituted 2-Isoxazolines Bearing a Quaternary Center. Synthesis, 56(10), 1593-1600. [Link]

-

ResearchGate. (n.d.). Reagents and conditions: (a) K2CO3, acetone, rt, 6 h, N2, 72–83%; (b).... [Link]

- Google Patents. (n.d.). A process for preparing 5-phenoxy-1(3h)isobenzofuranone.

- Google Patents. (n.d.). Method of synthesis of 2-methoxy-5-chlorobenzoic acid.

-

Singh, P. P., & Deshmukh, M. B. (2007). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Rasayan Journal of Chemistry, 1(1), 123-126. [Link]

-

Li, S.-S., Zhao, L.-L., Pan, M., Feng, N., Peng, J.-B., & Ma, A.-J. (2023). K2CO3-Promoted oxy-Michael Addition/Cyclization of α,β-Unsaturated Carbonyl Compounds with Naphthols: Synthesis of Naphthopyrans. Molecules, 28(14), 5530. [Link]

-

Yao, X., Fan, X., & Zhang, Z. (2017). Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol. Beilstein Journal of Organic Chemistry, 13, 1416–1421. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. K2CO3-Mediated Intramolecular Oxa-Michael Cyclization of α,β-Unsaturated Ketoximes: Synthesis of Densely Arene-Substituted 2-Isoxazolines Bearing a Quaternary Center [organic-chemistry.org]

- 4. WO2018140186A1 - A process for preparing 5-phenoxy-1(3h)isobenzofuranone - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Preparation of fused heterocycles from 2-(Chloromethyl)-5-methoxybenzoic acid

Application Note: AN-2026-CHM Topic: Precision Synthesis of Fused Heterocycles from 2-(Chloromethyl)-5-methoxybenzoic Acid

Executive Summary

This technical guide details the synthetic utility of 2-(chloromethyl)-5-methoxybenzoic acid (CMBA), a bifunctional scaffold uniquely suited for the rapid construction of oxygen- and nitrogen-containing fused heterocycles.[1] Due to the "ortho-effect"—where the electrophilic benzylic chloride is positioned proximal to the nucleophilic/electrophilic carboxylic acid—this molecule serves as a privileged starting material for 6-methoxyphthalides and 6-methoxyisoindolin-1-ones .[1]

These heterocycles are critical pharmacophores found in PARP inhibitors, anti-inflammatory agents, and natural products (e.g., mycophenolic acid derivatives). This guide provides optimized, self-validating protocols for divergent synthesis, ensuring high reproducibility and purity.

The Scaffold: Reactivity Profile

The chemical behavior of CMBA is defined by two competing yet complementary reactive centers attached to an electron-rich (methoxy-substituted) benzene ring.[1]

-

Site A (Benzylic Chloride): A potent electrophile susceptible to

attack.[1] The para-methoxy group donates electron density, stabilizing any developing carbocation character, yet the primary nature of the halide favors direct displacement. -

Site B (Carboxylic Acid): Acts as a nucleophile (when deprotonated to carboxylate) or an electrophile (when activated to acid chloride/ester).

Chemo-Selectivity Rule:

-

In Aqueous/Acidic Media: Intramolecular O-alkylation dominates

Phthalides .[1] -

In Presence of Primary Amines: Intermolecular N-alkylation followed by intramolecular N-acylation

Isoindolinones .[1]

Divergent Synthesis Pathways (Visualization)

The following flowchart illustrates the decision matrix for synthesizing O-fused vs. N-fused systems.

Figure 1: Divergent synthetic pathways from the parent scaffold. Path A yields oxygen heterocycles; Path B yields nitrogen heterocycles.

Protocol A: Synthesis of 6-Methoxyphthalide

Target: 6-Methoxyisobenzofuran-1(3H)-one Mechanism: Hydrolytic dehalogenation followed by spontaneous acid-catalyzed lactonization.[1]

Materials

-

2-(Chloromethyl)-5-methoxybenzoic acid (1.0 equiv)[1]

-

Water (Deionized)[2]

-

Sodium Bicarbonate (

)[3] -

Hydrochloric Acid (6M HCl)

Step-by-Step Methodology

-

Solubilization: In a round-bottom flask, suspend 10 mmol of 2-(chloromethyl)-5-methoxybenzoic acid in 50 mL of saturated aqueous

. Stir until gas evolution ceases and a clear solution forms (formation of the carboxylate salt). -

Hydrolysis: Heat the solution to reflux (

) for 2–3 hours.-

Checkpoint: Monitor by TLC (50% EtOAc/Hexane).[1] The starting material spot (

) will disappear.

-

-

Cyclization: Cool the mixture to

in an ice bath. Slowly acidify with 6M HCl to pH 1–2.-

Observation: A white precipitate will form initially (the hydroxy-acid), which spontaneously dehydrates to the lactone (phthalide) upon standing or gentle warming (

for 30 mins).

-

-

Isolation: Filter the solid, wash with cold water (

), and dry under vacuum. -

Purification: Recrystallize from hot ethanol if necessary.

Expected Yield: 85–92% Key Characterization:

-

1H NMR (

): Singlet at

Protocol B: Synthesis of N-Substituted 6-Methoxyisoindolin-1-ones

Target: 2-Alkyl/Aryl-6-methoxyisoindolin-1-one

Mechanism: Cascade

Materials

-

2-(Chloromethyl)-5-methoxybenzoic acid (1.0 equiv)[1]

-

Primary Amine (

, 1.2 equiv)[1] -

Triethylamine (

, 2.5 equiv) or -

Solvent: Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Methodology

-

Preparation: Dissolve 5 mmol of the starting acid in 20 mL of anhydrous EtOH.

-

Amine Addition: Add 6 mmol (1.2 equiv) of the primary amine (e.g., benzylamine, aniline) and 12.5 mmol (2.5 equiv) of

.-

Note: If using a volatile amine (e.g., methylamine), use a sealed tube.

-

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours.-

Mechanistic Insight: The base neutralizes the HCl generated during the substitution. The intermediate amino-acid undergoes thermal dehydration to close the lactam ring.[1]

-

-

Work-up: Evaporate the solvent under reduced pressure.

-

Partition: Redissolve the residue in Ethyl Acetate (30 mL) and wash with 1M HCl (to remove unreacted amine) and Brine.

-

Crystallization: Dry the organic layer (

), concentrate, and triturate with diethyl ether/hexane to yield the pure lactam.

Optimization Data: Solvent Effects

Table 1: Impact of solvent and base on the yield of N-benzyl-6-methoxyisoindolin-1-one.

| Entry | Solvent | Base | Temp ( | Time (h) | Isolated Yield (%) |

| 1 | Water | 100 | 12 | 65% | |

| 2 | THF | 66 | 8 | 72% | |

| 3 | Ethanol | 78 | 4 | 91% | |

| 4 | Toluene | 110 | 6 | 84% |

Interpretation: Protic polar solvents like Ethanol facilitate the initial ionization and substitution steps better than non-polar solvents, while providing sufficient thermal energy for the cyclization.

Troubleshooting & Critical Parameters

-

Hydrolysis Competition (Protocol B):

-

Issue: Formation of phthalide byproduct during isoindolinone synthesis.

-

Cause: Presence of water in the solvent or using weak amines.

-

Solution: Use anhydrous Ethanol and ensure the amine is added before heating. Use a slight excess of amine (1.2–1.5 equiv).

-

-

Regiochemistry Verification:

-

The 5-methoxy group on the benzoic acid becomes the 6-methoxy group in the fused system.[1]

-

Verification: In 1H NMR, the protons on the fused ring will show an ABX or specific coupling pattern. The proton ortho to the carbonyl (H7) will appear as a doublet (

Hz), while the proton meta to the carbonyl (H4) appears as a doublet of doublets or broad singlet depending on long-range coupling.

-

-

Safety:

References

-

Potaczek, P., et al. (2010). "Synthesis of 2-(chloromethyl)benzoyl chloride and its reactions with nucleophiles." Polish Journal of Applied Chemistry.

-

Zhang, J., et al. (2025).[4][5] "Iridium-Catalyzed Reductive Lactamization... from 2-Formylbenzoic Acid." Journal of Organic Chemistry.

-

BenchChem Application Note. (2025). "Synthesis of 2-Hydroxymethylbenzoic Acid from Phthalide." BenchChem Technical Library.

-

PubChem Compound Summary. (2025). "Methyl 5-chloro-2-methoxybenzoate."[1][6] National Library of Medicine.

-

Organic Chemistry Portal. (2021). "Synthesis of Isoindolinones." Organic Chemistry Portal.

Sources

- 1. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O- and 5-Hydroxy-2-methylchromone-7-O-rutinosides, Investigation of their Cytotoxic Activities against Several Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoindolinone synthesis [organic-chemistry.org]

- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Scalable Synthesis of 2-(Chloromethyl)-5-methoxybenzoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details scalable and robust synthetic methods for the preparation of 2-(Chloromethyl)-5-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document provides an in-depth analysis of two primary synthetic routes, complete with detailed experimental protocols, mechanistic insights, and comparative data to aid researchers in selecting the most suitable method for their specific needs.

Introduction

2-(Chloromethyl)-5-methoxybenzoic acid is a valuable building block in medicinal chemistry and drug development. Its bifunctional nature, possessing both a reactive chloromethyl group and a carboxylic acid, allows for diverse chemical modifications, making it an essential precursor for the synthesis of complex molecular architectures. The strategic placement of the methoxy group influences the electronic properties of the aromatic ring, guiding subsequent reactions and providing a handle for further functionalization. Given its importance, the development of scalable, efficient, and safe synthetic methods is of paramount importance for both academic research and industrial applications.

This guide presents two field-proven synthetic strategies:

-

Direct Chloromethylation of 3-Methoxybenzoic Acid: A one-step approach utilizing the principles of the Blanc-Quelet reaction.

-

Two-Step Synthesis via Hydroxymethylation and Subsequent Chlorination: An alternative route offering potentially milder conditions and different impurity profiles.

Each method is presented with a detailed, step-by-step protocol, a discussion of the underlying chemical principles, and a summary of expected outcomes.

Method 1: Direct Chloromethylation of 3-Methoxybenzoic Acid

This method is based on the direct electrophilic substitution of 3-methoxybenzoic acid using formaldehyde and hydrogen chloride, a reaction analogous to the Blanc-Quelet reaction. The methoxy group is an ortho-, para-directing activator, and while the carboxylic acid is a meta-directing deactivator, the strong activating effect of the methoxy group facilitates substitution at the ortho position (C2).

Mechanistic Rationale

The reaction proceeds via the in-situ formation of a highly electrophilic species from formaldehyde and hydrogen chloride. Under acidic conditions, formaldehyde is protonated, rendering the carbonyl carbon significantly more electrophilic. This electrophile is then attacked by the electron-rich aromatic ring of 3-methoxybenzoic acid. The resulting benzyl alcohol intermediate is rapidly converted to the corresponding chloromethyl derivative in the presence of excess hydrogen chloride.[1] A Lewis acid catalyst, such as zinc chloride, can be employed to enhance the electrophilicity of the formaldehyde species, although with highly activated substrates, it may not be strictly necessary.[1]

Experimental Protocol

Materials:

-

3-Methoxybenzoic acid

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (DCM) or another suitable solvent

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexanes or Heptane (for recrystallization)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a gas inlet for introducing HCl gas (optional, as concentrated HCl may suffice).

-

Charging Reagents: To the flask, add 3-methoxybenzoic acid (1.0 eq). and paraformaldehyde (1.5 eq.).

-

Solvent and Acid Addition: Add dichloromethane and concentrated hydrochloric acid. A typical ratio would be 5-10 mL of each per gram of 3-methoxybenzoic acid.

-

Reaction Conditions: Heat the mixture to a gentle reflux (approximately 40-50 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time is 3-6 hours.[2]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a biphasic mixture is present, separate the organic layer. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 2-(Chloromethyl)-5-methoxybenzoic acid can be purified by recrystallization from a solvent system such as dichloromethane/hexanes or toluene/heptane to afford a crystalline solid.

Data Presentation

| Parameter | Value/Range | Reference |

| Starting Material | 3-Methoxybenzoic acid | |

| Key Reagents | Paraformaldehyde, Conc. HCl | [2] |

| Molar Ratio (Substrate:Paraformaldehyde) | 1 : 1.1-1.8 | [2] |

| Temperature | 70-75 °C (for a similar substrate) | [2] |

| Reaction Time | 2.5-3.5 hours (for a similar substrate) | [2] |

| Typical Yield | 80-95% (estimated based on similar reactions) | [2] |

| Purification Method | Recrystallization |

Visualization of Workflow

Caption: Workflow for the direct chloromethylation of 3-methoxybenzoic acid.

Method 2: Two-Step Synthesis via Hydroxymethylation and Chlorination

This alternative route involves the initial introduction of a hydroxymethyl group onto the aromatic ring, followed by its conversion to the chloromethyl group. This approach can be advantageous if the direct chloromethylation proves to be too harsh or leads to undesirable side products.

Step 1: Hydroxymethylation of 3-Methoxybenzoic Acid

The introduction of a hydroxymethyl group can be achieved through various methods, including the reaction with formaldehyde under basic or acidic conditions. A common approach is the reaction with formaldehyde in the presence of a base.

Materials:

-

3-Methoxybenzoic acid

-

Formaldehyde (aqueous solution, e.g., 37%)

-

Sodium Hydroxide (NaOH) or another suitable base

-

Hydrochloric Acid (for acidification)

-

Ethyl Acetate (for extraction)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzoic acid (1.0 eq.) in an aqueous solution of sodium hydroxide.

-

Addition of Formaldehyde: Add an excess of aqueous formaldehyde solution (e.g., 2-3 eq.) to the reaction mixture.

-

Reaction Conditions: Heat the mixture gently (e.g., 50-60 °C) and stir for several hours. Monitor the reaction by TLC or HPLC.

-

Work-up: Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude 2-(hydroxymethyl)-5-methoxybenzoic acid can be further purified by recrystallization or column chromatography.

Step 2: Chlorination of 2-(Hydroxymethyl)-5-methoxybenzoic Acid

The conversion of the hydroxymethyl group to a chloromethyl group is a standard transformation that can be accomplished using various chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

Materials:

-

2-(Hydroxymethyl)-5-methoxybenzoic acid

-

Thionyl Chloride (SOCl₂)

-

Anhydrous Toluene or Dichloromethane

-

A catalytic amount of N,N-Dimethylformamide (DMF) (optional)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend 2-(Hydroxymethyl)-5-methoxybenzoic acid (1.0 eq.) in anhydrous toluene.

-

Addition of Thionyl Chloride: Add a catalytic amount of DMF. Then, add thionyl chloride (1.1-1.5 eq.) dropwise to the stirred suspension at room temperature.

-